molecular formula C12H15N3O2 B8247746 tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate

tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate

Cat. No.: B8247746
M. Wt: 233.27 g/mol
InChI Key: IRYLDOUKPWMKMP-UHFFFAOYSA-N
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Description

tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate: is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a tert-butyl group and a carbamate moiety attached. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrazole derivatives with pyridine derivatives in the presence of a base and a suitable solvent. The reaction conditions often require heating and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other products requiring specific chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate
  • tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
  • tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Uniqueness: tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate is unique due to its specific structural features, such as the fusion of the pyrazole and pyridine rings and the presence of the tert-butyl and carbamate groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-pyrazolo[1,5-a]pyridin-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-8-13-15-7-5-4-6-10(9)15/h4-8H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYLDOUKPWMKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=CC=CN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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